molecular formula C9H9FN2O4 B5837763 ethyl (4-fluoro-3-nitrophenyl)carbamate

ethyl (4-fluoro-3-nitrophenyl)carbamate

Cat. No.: B5837763
M. Wt: 228.18 g/mol
InChI Key: VECFDVGVZODXPQ-UHFFFAOYSA-N
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Description

Ethyl (4-fluoro-3-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by a fluoro-substituted nitrobenzene core linked to an ethyl carbamate group. Its structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents, which influence reactivity and biological interactions.

Synthesis: The compound can be synthesized via carbamate formation reactions. For example, reacting 4-fluoro-3-nitroaniline with ethyl chloroformate in the presence of a base like DIPEA (N,N-diisopropylethylamine) in THF (tetrahydrofuran) yields the target carbamate . This method parallels the synthesis of other aryl carbamates, such as 4-nitrophenyl phenylcarbamate (compound 22 in ), where aniline derivatives react with chloroformates .

For instance, fenoxycarb (a phenyl-substituted ethyl carbamate) is a pesticide , and carbamates often serve as protease inhibitors or prodrugs due to their hydrolytic stability .

Properties

IUPAC Name

ethyl N-(4-fluoro-3-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECFDVGVZODXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Structure Key Properties Biological Activity/Applications References
Ethyl carbamate (Urethan) CH₃CH₂O(CO)NH₂ - Water-soluble
- Volatile
- Carcinogenic (IARC Group 2A)
- Found in alcoholic beverages
- Potent lung adenoma inducer in mice
Vinyl carbamate CH₂=CHO(CO)NH₂ - Higher reactivity than ethyl carbamate
- More carcinogenic
- Stronger inducer of hepatic carcinomas, neurofibrosarcomas, and lung tumors in rodents
4-Nitrophenyl phenylcarbamate C₆H₅O(CO)NHC₆H₃(NO₂) - Low solubility in water
- Stable under acidic conditions
- Intermediate in urea synthesis (e.g., compound 23 in )
tert-Butyl (3-fluoro-4-nitrophenyl)carbamate (CH₃)₃CO(CO)NHC₆H₃(F)(NO₂) - Bulkier tert-butyl group enhances steric hindrance
- Higher thermal stability
- Protective group in peptide synthesis
- Intermediate in drug discovery
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate C₁₆H₁₆FN₃O₄ - Contains additional fluorobenzylamino group
- Moderate lipophilicity
- Potential kinase inhibitor or antimicrobial agent (structural similarity to pharmacophores)

Key Research Findings

Carcinogenicity and Toxicity
  • Ethyl carbamate is a known carcinogen, inducing lung adenomas in mice via metabolic activation to N-hydroxyethyl carbamate . However, it lacks direct mutagenicity in Salmonella assays, suggesting its carcinogenicity arises from epigenetic mechanisms .
  • Vinyl carbamate exhibits 10–100× higher carcinogenic potency than ethyl carbamate, likely due to direct DNA adduct formation via its epoxide metabolite .

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